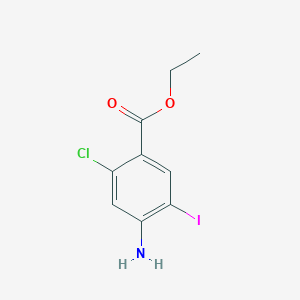

Ethyl 4-amino-2-chloro-5-iodobenzoate

Übersicht

Beschreibung

Ethyl 4-amino-2-chloro-5-iodobenzoate is an organic compound with the molecular formula C9H9ClINO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a chlorine atom, and an iodine atom attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-chloro-5-iodobenzoate typically involves multiple steps starting from readily available precursors. One common method involves the iodination of methyl anthranilate to obtain ethyl 2-amino-5-iodobenzoate. This intermediate is then subjected to a Sandmeyer reaction to introduce the chlorine atom, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Key steps include iodination, chlorination, and esterification reactions, often conducted under controlled temperature and pressure conditions to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-amino-2-chloro-5-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, while reduction reactions can convert the ester group to an alcohol.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used under mild conditions.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate or nitric acid are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Intermediate in Drug Synthesis

Ethyl 4-amino-2-chloro-5-iodobenzoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as anti-inflammatory and analgesic agents. For instance, research has indicated that modifications to the benzoate structure can enhance the efficacy of drugs targeting specific biological pathways .

Case Study: Antiparasitic Activity

A study evaluated the antiparasitic properties of compounds derived from this compound. The results showed that certain analogs exhibited over 70% growth inhibition against kinetoplastid parasites at a concentration of 10 μM. This underscores the compound's potential in developing treatments for neglected tropical diseases .

Organic Synthesis

Versatile Building Block

In organic chemistry, this compound is utilized for creating complex molecules. Its structure allows for various chemical reactions, including substitution and coupling reactions, which are essential for synthesizing new compounds with desired properties .

Table: Reaction Outcomes with this compound

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Substitution | Benzamide Derivatives | >70 | |

| Coupling | Aryl Compounds | 60-80 | |

| Hydrolysis | Amino Acid Precursors | >75 |

Material Science

Incorporation into Polymers

this compound can be integrated into polymer matrices to enhance thermal stability and chemical resistance. This application is crucial for developing advanced materials used in various industrial sectors, including electronics and aerospace .

Biochemical Research

Studying Enzyme Interactions

The compound has been employed in biochemical research to investigate enzyme interactions and metabolic pathways. By understanding these interactions, researchers can identify new therapeutic targets and develop more effective treatments for diseases .

Analytical Chemistry

Development of Analytical Methods

this compound is also utilized in analytical chemistry for developing methods to detect and quantify other compounds. Its unique chemical properties facilitate improvements in accuracy and sensitivity in laboratory analyses .

Wirkmechanismus

The mechanism of action of ethyl 4-amino-2-chloro-5-iodobenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 4-amino-2-chlorobenzoate

- Ethyl 4-amino-5-iodobenzoate

- Ethyl 2-chloro-5-iodobenzoate

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .

Biologische Aktivität

Ethyl 4-amino-2-chloro-5-iodobenzoate is a halogenated benzoate derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, and potential therapeutic applications, supported by relevant data tables and research findings.

1. Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₉H₈ClI N O₂

- Functional Groups : Amino group (-NH₂), chloro substituent (-Cl), iodo substituent (-I), and an ethyl ester group.

The presence of these functional groups enhances its reactivity and biological activity, making it a valuable compound in organic synthesis and medicinal chemistry.

This compound exhibits significant interactions with various enzymes and proteins, influencing their activity through:

- Enzyme Inhibition : It has been identified as a potent inhibitor of protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways involved in cancer progression and immune responses.

- Substrate Interactions : The compound can act as a substrate for certain enzymes, affecting their catalytic activity through mechanisms such as covalent bonding and hydrogen bonding.

3. Cellular Effects

Research indicates that this compound impacts various cellular processes:

- Cell Signaling Modulation : By inhibiting PTPs, it alters key signaling pathways that regulate cell growth, differentiation, and apoptosis. This modulation can lead to enhanced or suppressed cellular responses depending on the context.

- Gene Expression Regulation : The compound has been shown to influence gene expression patterns, potentially affecting the transcription of genes involved in cell cycle regulation and stress responses.

4.1 Anticancer Activity

A study demonstrated the compound's cytotoxic effects on cancer cell lines. It was found to selectively inhibit the growth of T-lymphoblastic cells while sparing non-cancerous cells at concentrations below 10 µM . This selectivity indicates a promising therapeutic window for targeting specific malignancies.

4.2 Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In vitro assays revealed that it exhibits significant inhibitory effects against various bacterial strains, particularly Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from 0.03 to 0.125 µg/mL .

5. Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with similar compounds to highlight its unique properties.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 2-amino-4-chloro-5-iodobenzoate | Contains amino group; retains chloro and iodo substituents | Notable for protein tyrosine phosphatase inhibition |

| Ethyl 2-amino-4-bromobenzoate | Contains bromine instead of chlorine | Different reactivity profile due to bromine |

| 2-Chloro-5-iodobenzoic acid | Lacks amino group; retains chloro and iodo | Less versatile due to absence of amino functionality |

This comparison illustrates the distinct chemical behavior of this compound, contributing to its broad range of applications in medicinal chemistry.

6. Conclusion

This compound is a compound with significant biological activity, particularly as an inhibitor of protein tyrosine phosphatases. Its ability to modulate cellular signaling pathways makes it a candidate for further investigation in cancer therapy and antimicrobial applications. Continued research into its mechanisms of action will be essential for developing targeted therapies that leverage its unique properties.

Eigenschaften

IUPAC Name |

ethyl 4-amino-2-chloro-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClINO2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPSDXXBKWYBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Cl)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.